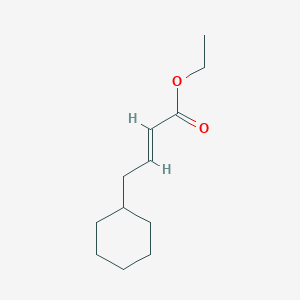
Xanthine, 3-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthine is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by oxidation of hypoxanthine . The compound 3-(2-hydroxyethyl)xanthine is of interest due to its potential pharmacological activities and its role in various biochemical processes.
準備方法
The synthesis of 3-(2-hydroxyethyl)xanthine can be achieved through several synthetic routes. One common method involves the alkylation of xanthine with ethylene oxide under basic conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for xanthine derivatives often involve the use of biocatalysts or microbial fermentation processes. These methods can be more environmentally friendly and cost-effective compared to traditional chemical synthesis. For example, certain strains of bacteria or fungi can be engineered to produce xanthine derivatives through fermentation, followed by extraction and purification of the desired compound.
化学反応の分析
3-(2-hydroxyethyl)xanthine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The hydroxyl group in 3-(2-hydroxyethyl)xanthine can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(2-hydroxyethyl)xanthine with potassium permanganate can yield 3-(2-oxoethyl)xanthine.
科学的研究の応用
3-(2-hydroxyethyl)xanthine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in purine metabolism and its potential effects on cellular processes.
Industry: The compound is used in the production of various chemicals and materials, including dyes, polymers, and specialty chemicals.
作用機序
The mechanism of action of 3-(2-hydroxyethyl)xanthine involves its interaction with various molecular targets and pathways. As a xanthine derivative, it can act as an adenosine receptor antagonist, inhibiting the binding of adenosine to its receptors. This can lead to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA), resulting in various physiological effects .
Additionally, 3-(2-hydroxyethyl)xanthine can inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition can reduce the levels of uric acid and reactive oxygen species, potentially providing therapeutic benefits in conditions such as gout and oxidative stress-related diseases .
類似化合物との比較
3-(2-hydroxyethyl)xanthine can be compared with other xanthine derivatives such as caffeine (1,3,7-trimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine).
Caffeine: Known for its stimulant effects on the central nervous system, caffeine is widely consumed in beverages like coffee and tea.
Theobromine: Found in cocoa and chocolate, theobromine has milder stimulant effects compared to caffeine.
The uniqueness of 3-(2-hydroxyethyl)xanthine lies in its specific structural modifications, which can confer distinct pharmacological properties and potential therapeutic applications.
特性
CAS番号 |
31542-69-5 |
|---|---|
分子式 |
C7H8N4O3 |
分子量 |
196.16 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O3/c12-2-1-11-5-4(8-3-9-5)6(13)10-7(11)14/h3,12H,1-2H2,(H,8,9)(H,10,13,14) |
InChIキー |
KSBIHRUISZUCSJ-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



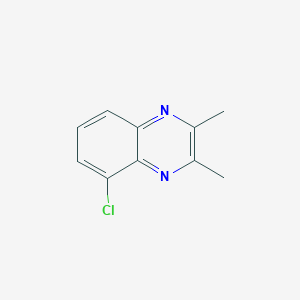
![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B11903765.png)
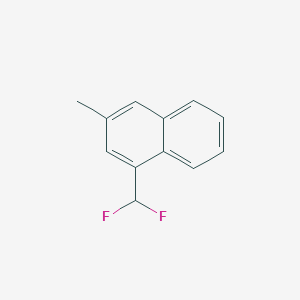
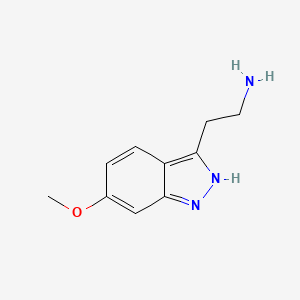



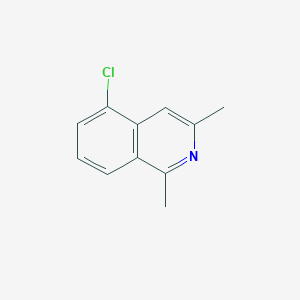
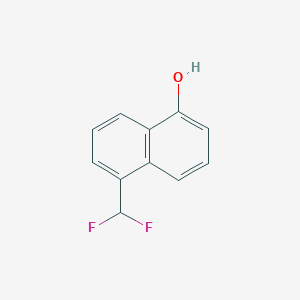

![6-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B11903816.png)
